7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
Properties
IUPAC Name |
7,7-dimethyl-N-thiophen-2-yl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-12(2)17-8-13(9-18-12)6-15(7-13)11(16)14-10-4-3-5-19-10/h3-5H,6-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCSEUITKTYKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC=CS3)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
For industrial-scale production, the use of green catalysis, such as zinc ferrite nanocatalysts, is preferred. This method is eco-friendly and economically viable for large-scale production. The process involves the condensation of aryl aldehydes with thiourea in the presence of the nanocatalyst, followed by cyclization to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminium hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with various molecular targets. The thiophene ring can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Core Structure: 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
The parent spirocyclic compound (CAS: 156720-75-1) lacks the thiophene-carboxamide substituent. Key differences include:
BG15136: 7,7-Dimethyl-N-[(thiophen-2-yl)methyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
This analog (CAS: 1396806-85-1) features a methylene spacer between the spiro core and thiophene. Key comparisons:
Thiophene-Containing Quinoxaline Derivatives (Compounds 6 and 7 in )
These compounds (e.g., 2-cyano-3-(5-(thiophen-2-yl)quinoxalin-5-yl)acrylic acid) share thiophene as a donor moiety but differ in core structure and application:
- Core Structure: Quinoxaline vs. spirocyclic dioxa-azabicyclo.
- Electronic Properties: Thiophene in quinoxaline derivatives extends conjugation, enhancing absorption in visible spectra for photovoltaic applications. In contrast, the spiro system may limit conjugation but improve steric bulk.
- Synthesis : Both utilize palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) for thiophene incorporation .
Benzothiophene Acrylonitrile Anticancer Agents (Compounds 31–33 in )
These derivatives (e.g., Z-3-(benzo[b]thiophen-2-yl)acrylonitrile) highlight the role of heteroaromatic groups in bioactivity:
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone
This analog (CAS: 1351633-40-3) replaces thiophene with a m-tolyl group:
- Substituent Effects : The m-tolyl group introduces lipophilicity (logP ~2.5–3.0) compared to the polar thiophene-carboxamide.
- Applications : Likely used in agrochemicals or as a pharmacokinetics modifier, whereas the target compound’s thiophene may suit electronic materials .
Comparative Data Table
Biological Activity
7,7-Dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that incorporates both nitrogen and oxygen atoms, which are critical for its biological interactions. The presence of the thiophene moiety may enhance its pharmacological properties by facilitating interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The spirocyclic framework allows for the formation of hydrogen bonds and other non-covalent interactions with proteins, enzymes, and receptors. This interaction can modulate various biological processes, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects against various cancer cell lines. For instance, compounds with similar spirocyclic structures have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .
- Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antimicrobial properties against both bacterial and fungal strains. The presence of the thiophene group may contribute to this activity by disrupting microbial cell membranes.
- Anti-inflammatory Effects : Some studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antitumor Screening : A study screened various spirocyclic compounds for their antitumor activity against human tumor cell lines (A549, K562, PC-3). Notably, one derivative exhibited an IC50 value of 9.86 µM against PC-3 cells, indicating significant inhibitory activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8q | PC-3 | 9.86 | Induces apoptosis |
| 54g | Diabetic Rats | N/A | GPR119 agonist activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
